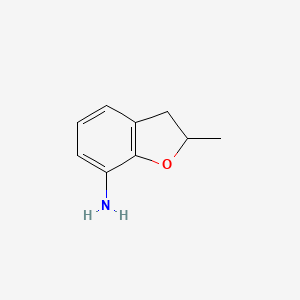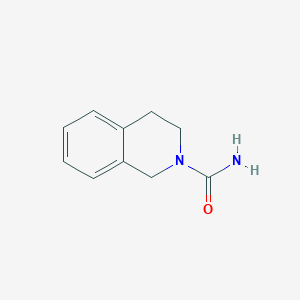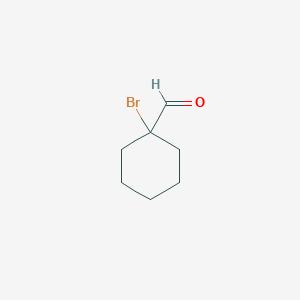
1-Bromocyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromocyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C7H11BrO . It is also known by its IUPAC name 1-bromocyclohexanecarbaldehyde .
Synthesis Analysis
The synthesis of 1-Bromocyclohexane-1-carbaldehyde can involve various methods. One common approach is through the dehydration of cyclohexanol, which is heated with a catalytic amount of phosphoric acid . This results in the formation of cyclohexene, which can then undergo further reactions to form the desired product .Molecular Structure Analysis
The molecular structure of 1-Bromocyclohexane-1-carbaldehyde consists of a cyclohexane ring with a bromine atom and a carbaldehyde group attached to it . The average mass of the molecule is 191.066 Da, and the monoisotopic mass is 189.999313 Da .Chemical Reactions Analysis
The chemical reactions involving 1-Bromocyclohexane-1-carbaldehyde can be complex and depend on the conditions and reagents used. For instance, it can undergo E1 elimination reactions, which involve the departure of a leaving group and the formation of a carbocation intermediate .科学的研究の応用
Palladium-Catalyzed Cross-Coupling Reactions Bromocyclohexene carbaldehydes, like 2-bromo-cyclohexenecarbaldehyde, are extensively utilized in palladium-catalyzed cross-coupling reactions. These substrates have been fundamental in constructing a variety of compounds with potential biological, medicinal, and material applications. The advancements over the past decade in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, have significantly contributed to the field of synthetic chemistry (Ghosh & Ray, 2017).
Isoquinoline Synthesis via Palladium Catalysis Another important application involves the synthesis of isoquinolines. For instance, 3-Bromopyridine-4-carbaldehyde is reacted with electron-withdrawing group substituted alkenes through Heck coupling and subsequent aldol reaction under palladium catalysis. This method efficiently yields corresponding isoquinolines, showcasing the versatility of bromocarbaldehyde derivatives in complex heterocyclic compound synthesis (Cho & Patel, 2006).
Cyclization with Carbon Monoxide and Carboxylic Acids In a related application, 3-Bromopyridine-4-carbaldehyde undergoes cyclization with carboxylic acids and carbon monoxide in the presence of palladium catalysts. This process generates 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, further highlighting the role of bromocarbaldehydes in cyclization reactions to produce complex organic structures (Cho & Kim, 2008).
Chemistry of Chloroquinoline Carbaldehydes The chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs is also notable, with a wide range of synthetic and biological applications. These compounds are pivotal in synthesizing quinoline ring systems and constructing fused or binary heterocyclic systems. Their biological evaluation and synthetic applications are diverse and significant (Hamama et al., 2018).
Excited-State Intramolecular Proton-Transfer An interesting aspect of bromocarbaldehydes is their behavior in excited states. For instance, the study of 3,7-Dihydroxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde in methylcyclohexane solvent reveals that single- and double-proton-transfer mechanisms coexist in the excited states. This property is crucial for understanding the photochemical behavior of these compounds, which could be relevant in designing materials and understanding biological processes (Tang et al., 2017).
作用機序
Target of Action
Brominated cyclohexane compounds, such as 1-Bromocyclohexane, typically react with other organic compounds in chemical reactions. They can act as electrophiles, reacting with nucleophiles in substitution or elimination reactions .
Mode of Action
In a typical reaction, a brominated cyclohexane compound might undergo an E2 elimination reaction, where a strong base removes a proton from the molecule, leading to the formation of an alkene . Alternatively, it might undergo a nucleophilic substitution reaction, where a nucleophile replaces the bromine atom .
特性
IUPAC Name |
1-bromocyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJHTBRMAVYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclohexane-1-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

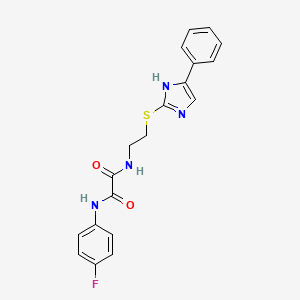
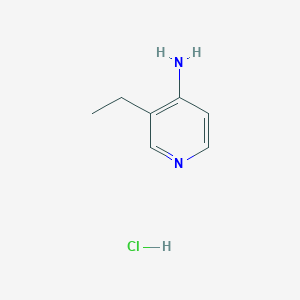
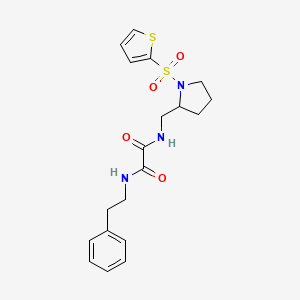
![N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2632686.png)
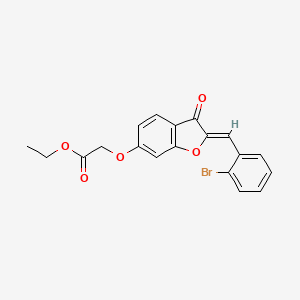

![(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B2632689.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2632690.png)

![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea](/img/structure/B2632694.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2632695.png)
